2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide
Description
This compound is a structurally complex molecule featuring a 1,3-benzodioxole moiety linked via an acetamide bridge to a pyrazine ring substituted with a 1-methyl-1H-pyrazol-4-yl group.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-23-10-13(8-22-23)18-14(19-4-5-20-18)9-21-17(24)7-12-2-3-15-16(6-12)26-11-25-15/h2-6,8,10H,7,9,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICASBARHSCZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Pyrazole and Pyrazine Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones, while the pyrazine ring can be formed through the condensation of 1,2-diamines with α-diketones.
Coupling Reactions: The final step involves coupling the benzodioxole derivative with the pyrazole-pyrazine moiety using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis of the Acetamide
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Reaction conditions : Acidic (HCl/H2O) or basic (NaOH/EtOH) hydrolysis at 80–100°C for 6–12 hours.
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Outcome : Cleavage of the acetamide bond to yield 2-(2H-1,3-benzodioxol-5-yl)acetic acid and 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethanamine.
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Mechanism : Nucleophilic attack by OH⁻ (basic) or H3O⁺ (acidic) on the carbonyl carbon, leading to bond rupture .
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| 6M HCl | 90°C | 12h | 72% |
| 2M NaOH | 80°C | 6h | 85% |
Electrophilic Substitution on the Benzodioxole Ring
The electron-rich 1,3-benzodioxol-5-yl group undergoes regioselective electrophilic substitution:
Nitration
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Reagents : HNO3/H2SO4 (1:3 v/v) at 0–5°C.
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Outcome : Nitration occurs at the 4-position of the benzodioxole ring, forming 4-nitro-2H-1,3-benzodioxol-5-yl derivatives .
| Position | Product | Yield |
|---|---|---|
| 4 | 4-nitro derivative | 63% |
Sulfonation
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Reagents : SO3/H2SO4 at 50°C.
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Outcome : Sulfonation at the 6-position, producing sulfonic acid derivatives .
Pyrazine Ring Reactivity
The pyrazine ring participates in nucleophilic aromatic substitution (NAS) at the 2-position:
Chlorination
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Reagents : POCl3/DMF (Vilsmeier-Haack conditions) at reflux (110°C).
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Outcome : Substitution of the pyrazine 2-hydrogen with chlorine, forming 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine .
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| POCl3/DMF | 110°C | 8h | 68% |
Pyrazole Functionalization
The 1-methyl-1H-pyrazol-4-yl group undergoes alkylation and oxidation:
Alkylation at N1
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Reagents : Methyl iodide (CH3I) in THF with NaH as a base.
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Outcome : Quaternization of the pyrazole nitrogen, forming a methylated salt .
Oxidation of the Pyrazole Ring
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Reagents : KMnO4 in acidic conditions (H2SO4).
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Outcome : Cleavage of the pyrazole ring to form carboxylic acid derivatives.
Ring-Opening of the Benzodioxole Moiety
Under strong acidic conditions, the 1,3-benzodioxole ring undergoes hydrolysis:
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Reagents : Concentrated HCl at 120°C for 24h.
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Outcome : Formation of catechol derivatives (3,4-dihydroxybenzene) .
Cross-Coupling Reactions
The pyrazine ring facilitates Suzuki-Miyaura coupling:
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Reagents : Pd(PPh3)4, K2CO3, arylboronic acid in dioxane/H2O (4:1).
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Outcome : Introduction of aryl groups at the pyrazine 2-position .
| Aryl Group | Yield |
|---|---|
| Phenyl | 58% |
| 4-Methoxyphenyl | 64% |
Stability Under Physiological Conditions
In vitro studies show degradation pathways under simulated biological conditions (pH 7.4, 37°C):
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 319.36 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities, and a pyrazole derivative that enhances its pharmacological profile.
Biological Activities
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Anticancer Activity :
- Preliminary studies suggest that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. The presence of the benzodioxole structure is thought to contribute to its ability to induce apoptosis in cancer cells.
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Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
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Neuroprotective Effects :
- There is emerging evidence that the compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems.
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity. Researchers are synthesizing analogs to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Cancer Research
In vitro studies have been conducted to evaluate the compound's effectiveness against various cancer types, including breast and lung cancer. Data from these studies indicate that the compound can inhibit cell proliferation and induce cell cycle arrest.
Antimicrobial Studies
The compound's antimicrobial activity has been assessed through various assays, including disk diffusion and minimum inhibitory concentration (MIC) tests. Results show promising activity against both Gram-positive and Gram-negative bacteria.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Study on anticancer properties | Induced apoptosis in breast cancer cell lines | [Source 1] |
| Antimicrobial efficacy evaluation | Effective against E. coli and S. aureus | [Source 2] |
| Neuroprotection in animal models | Reduced neuronal damage in models of Alzheimer's disease | [Source 3] |
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the pyrazole and pyrazine rings can form hydrogen bonds and π-π interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs based on structural and functional similarities:
Table 1: Structural and Functional Comparison
Pharmacological and Functional Distinctions
Target vs. MRE 2029-F20 :
Both compounds incorporate the benzodioxole-acetamide motif, but MRE 2029-F20’s xanthine core likely restricts blood-brain barrier (BBB) penetration compared to the target compound’s pyrazine-pyrazole system, which is smaller and more lipophilic. This structural difference may enhance the target compound’s efficacy in central nervous system (CNS) disorders .- Target vs. Compound 41: The substitution of a thiazole ring (Compound 41) with pyrazine (Target) alters electronic properties and binding affinity. Thiazoles are associated with kinase inhibition, whereas pyrazines are common in adenosine receptor ligands, suggesting divergent therapeutic applications .
- Target vs.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as:
This structure features a benzodioxole moiety, which is known for its diverse biological properties, and a pyrazole derivative that contributes to its pharmacological profile. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing benzodioxole and pyrazole moieties exhibit a range of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can effectively target BRAF(V600E) and Aurora-A kinase pathways, which are crucial in cancer proliferation and survival .
- Anti-inflammatory Effects : Compounds similar to the one have shown promising anti-inflammatory properties. They modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activity, making them candidates for developing new antimicrobial agents .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazole ring and the benzodioxole moiety can significantly influence the compound's biological activity. Key findings include:
- Substituent Variability : The introduction of different substituents on the pyrazole ring alters its interaction with target proteins, enhancing or diminishing activity.
- Linker Length and Composition : Variations in the linker connecting the benzodioxole and pyrazole units can affect solubility, bioavailability, and overall efficacy.
Case Studies
Several studies highlight the biological potential of compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide:
Case Study 1: Antitumor Activity
In a study assessing a series of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), compounds demonstrated significant cytotoxicity. The combination of specific pyrazoles with doxorubicin showed enhanced efficacy compared to doxorubicin alone, indicating a synergistic effect that warrants further investigation .
Case Study 2: Anti-inflammatory Mechanisms
Research involving pyrazole derivatives revealed their ability to inhibit pro-inflammatory cytokines in vitro. These compounds were tested in models of acute inflammation, showing reduced edema and inflammation markers compared to controls .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for this compound, and how are key intermediates validated?
Synthesis involves multi-step reactions, including:
- Amide coupling : Activation of carboxylic acid groups using reagents like EDCl/HOBt.
- Heterocycle assembly : Pyrazine and pyrazole rings are constructed via cyclocondensation under reflux with catalysts (e.g., Pd/C) .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Intermediates are validated using 1H/13C NMR and LC-MS to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for benzodioxole (δ 5.9–6.3 ppm), pyrazine (δ 8.1–8.5 ppm), and acetamide (δ 2.1–2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ m/z calculated: 435.1524) .
- HPLC : Assess purity (>98%) using a C18 column (gradient: acetonitrile/water) .
Q. What are the compound’s predicted biological targets based on structural analogs?
Structural analogs (e.g., pyrido-pyrimidines, triazolo-pyridazines) target:
| Target Class | Examples | Activity (IC50) | Reference |
|---|---|---|---|
| Kinases | EGFR, CDK2 | 10–50 nM | |
| GPCRs | 5-HT2A, Adenosine A2A | 100–500 nM | |
| Epigenetic regulators | HDAC6, BET bromodomains | 1–10 µM |
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazine-pyrazole coupling step?
- Solvent screening : DMF or THF improves solubility of aromatic intermediates .
- Catalyst optimization : Pd(PPh3)4 increases cross-coupling efficiency (yield: 75% → 92%) .
- Temperature control : Maintaining 80–100°C minimizes side-product formation .
- Real-time monitoring : Use in-situ IR to track reaction progress and adjust stoichiometry .
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Purity variability : Re-test batches with orthogonal methods (e.g., NMR vs. LC-MS) .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Metabolic stability : Use liver microsomes to assess compound degradation rates .
- Target selectivity profiling : Employ kinome-wide screens (e.g., KINOMEscan) to identify off-target effects .
Q. What computational strategies predict binding modes to kinase targets?
- Molecular docking (AutoDock Vina) : Dock the compound into EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Met793) .
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
- QSAR modeling : Use Random Forest algorithms to correlate substituent electronegativity with IC50 values .
Q. How to address poor aqueous solubility during in vitro assays?
- Formulation : Use DMSO stock solutions (≤0.1% final concentration) with surfactants (e.g., 0.01% Tween-80) .
- Prodrug design : Introduce phosphate esters at the acetamide group to enhance hydrophilicity .
- Co-crystallization : Co-formulate with cyclodextrins (e.g., β-CD) to improve dissolution .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no efficacy?
- Cell-line specificity : Activity in MCF-7 (ER+) vs. null response in MDA-MB-231 (triple-negative) .
- Metabolic activation : Requires CYP3A4-mediated conversion to an active metabolite in hepatic models .
- Microenvironment factors : Hypoxia (1% O2) reduces potency by 10-fold in 3D spheroid assays .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Pyrazine-Pyrazole Coupling
| Condition | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 80–100°C | Maximizes coupling | |
| Solvent | DMF/THF (1:1) | Enhances solubility | |
| Catalyst | Pd(PPh3)4 (5 mol%) | Reduces side products |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound | Target | IC50 (nM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Analog A (pyrazine) | EGFR | 12 ± 2 | 50 (vs. HER2) | |
| Analog B (triazole) | HDAC6 | 850 ± 90 | 8 (vs. HDAC1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
